molecular formula C17H16N2O6 B5682854 methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate

Cat. No.: B5682854
M. Wt: 344.32 g/mol
InChI Key: TTZKNLZCKAIGHF-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a nitro group, a methoxybenzyl group, and an amino carbonyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a benzoate derivative, followed by the introduction of the methoxybenzyl group and the amino carbonyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable base.

Major Products

    Oxidation: Formation of dinitrobenzoate derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The methoxybenzyl and amino carbonyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-methoxybenzoate
  • Methyl 3-amino-4-methylbenzoate
  • Methyl 3-methoxy-4-nitrobenzoate

Uniqueness

Methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a methoxybenzyl group distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications in research.

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)methylcarbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-24-15-5-3-11(4-6-15)10-18-16(20)12-7-13(17(21)25-2)9-14(8-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZKNLZCKAIGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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